molecular formula C10H16O2Si B1360305 Methoxy(4-methoxyphenyl)dimethylsilane CAS No. 62244-48-8

Methoxy(4-methoxyphenyl)dimethylsilane

Cat. No.: B1360305
CAS No.: 62244-48-8
M. Wt: 196.32 g/mol
InChI Key: NYZIQYZVZFTFBF-UHFFFAOYSA-N
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Description

Methoxy(4-methoxyphenyl)dimethylsilane is an organosilicon compound with the molecular formula C10H16O2Si and a molecular weight of 196.32 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a dimethylsilane group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(4-methoxyphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with dimethyldichlorosilane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere and at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methoxy(4-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methoxy(4-methoxyphenyl)dimethylsilane involves its interaction with various molecular targets and pathways. The compound’s methoxy and dimethylsilane groups enable it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, contributing to its diverse applications .

Properties

IUPAC Name

methoxy-(4-methoxyphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)13(3,4)12-2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZIQYZVZFTFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211298
Record name Silane, methoxy(4-methoxyphenyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62244-48-8
Record name Silane, methoxy(4-methoxyphenyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, methoxy(4-methoxyphenyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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